1-(7-Hexyl-9H-fluoren-2-YL)hexan-1-one
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Overview
Description
1-(7-Hexyl-9H-fluoren-2-YL)hexan-1-one is an organic compound with the molecular formula C25H34O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a hexyl group attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hexyl-9H-fluoren-2-YL)hexan-1-one typically involves the alkylation of fluorene derivatives. One common method includes the Friedel-Crafts acylation reaction, where fluorene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(7-Hexyl-9H-fluoren-2-YL)hexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(7-Hexyl-9H-fluoren-2-YL)hexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(7-Hexyl-9H-fluoren-2-YL)hexan-1-one depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)ethanone
- 9H-Fluoren-2-yl isocyanate
- 9,9-Di-n-hexylfluorene-2,7-diboronic acid
Uniqueness
1-(7-Hexyl-9H-fluoren-2-YL)hexan-1-one is unique due to its specific hexyl substitution on the fluorene core, which imparts distinct physical and chemical properties
Properties
CAS No. |
61314-08-7 |
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Molecular Formula |
C25H32O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(7-hexyl-9H-fluoren-2-yl)hexan-1-one |
InChI |
InChI=1S/C25H32O/c1-3-5-7-9-10-19-12-14-23-21(16-19)18-22-17-20(13-15-24(22)23)25(26)11-8-6-4-2/h12-17H,3-11,18H2,1-2H3 |
InChI Key |
RFDYCWSQPIAUQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCC |
Origin of Product |
United States |
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